molecular formula C11H16 B089660 3-tert-Butyltoluene CAS No. 1075-38-3

3-tert-Butyltoluene

Cat. No. B089660
CAS RN: 1075-38-3
M. Wt: 148.24 g/mol
InChI Key: JTIAYWZZZOZUTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-tert-Butyltoluene and related compounds involves various strategies, including catalytic processes and the use of intermediates like N-tert-butanesulfinyl imines and rac-[methylene(3-tert-butyl-1-indenyl)2]ZrCl2. These methods offer pathways to synthesize amines and polymers, indicating the broad utility of 3-tert-Butyltoluene derivatives in synthetic chemistry (Ellman, Owens, & Tang, 2002); (Resconi, Balboni, Baruzzi, Fiori, Guidotti, Mercandelli, & Sironi, 2000).

Molecular Structure Analysis

The molecular structure of 3-tert-Butyltoluene is characterized by the presence of a tert-butyl group attached to a toluene moiety. This structure has been the basis for the development of various chemical reactions and the synthesis of complex molecules, showcasing its importance in organic chemistry and materials science.

Chemical Reactions and Properties

3-tert-Butyltoluene participates in various chemical reactions, including carbonyl reduction, radical cyclization, and oxidative coupling, demonstrating its versatility as a chemical reagent. For example, it has been used in the biosynthesis of key intermediates for pharmaceuticals and in the preparation of catalysts for polymerization processes (Liu, Wu, Zheng, Wang, Zhang, Jin, & Zheng, 2018); (Xia, Zhang, Song, Niu, Liu, & Liang, 2013).

Scientific Research Applications

  • Electrochemical Methoxylation : 3-tert-Butyltoluene (TBT) undergoes methoxylation in methanol-H2SO4-H2O solutions, particularly on boron-doped diamond electrodes. This process is distinct from that on graphite anodes, as boron-doped diamond favors dimeric products due to its non-catalytic nature, offering potential applications in electrochemical synthesis and modification of organic compounds (Zollinger, Griesbach, Pütter, & Comninellis, 2004).

  • Phase Equilibrium Studies : In chemical engineering, para-tert-Butyltoluene, produced via alkylation of toluene, is important for separation and purification processes. Studies have provided valuable vapor-liquid equilibrium data at various temperatures and pressures, aiding in the design of efficient distillation systems for its separation (Kumari, Rane, Kumar, & Satyavathi, 2016).

  • Catalytic Alkylation of Toluene : Catalytic studies have shown that La2O3-modified HY zeolite catalysts can significantly improve the selectivity of p-tert-Butyltoluene in the alkylation of toluene, highlighting applications in catalysis and chemical synthesis (Chen, Dong, & Shi, 2010).

  • Kinetic Studies in Alkylation : Research on the kinetics of toluene alkylation over various zeolite catalysts, including studies on H-BEA zeolite, offers insights into the reaction mechanisms and efficiencies, crucial for optimizing industrial chemical processes (Wang, Song, Sun, & Wang, 2016).

  • Radiation-Induced Reactions : Studies have explored the reaction of p-tert-Butyltoluene with deuterium γ-radiolysis products, leading to dealkylation and isomerization. This research has implications in understanding radiation chemistry and potential applications in radiolytic synthesis (Perez & Lilla, 1991).

  • Metabolic Studies : Metabolic studies of p-tert.-butyltoluene in rats and guinea pigs have revealed insights into its bio-transformation, providing valuable data for assessing its environmental impact and safety in various applications (Walde & Scheline, 2009).

Safety And Hazards

3-tert-Butyltoluene is classified as a flammable and combustible liquid. It is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation. It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-tert-butyl-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-9-6-5-7-10(8-9)11(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIAYWZZZOZUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148068
Record name Benzene, 1-(1,1-dimethylethyl)-3-methyl-
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Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butyltoluene

CAS RN

1075-38-3
Record name Benzene, 1-(1,1-dimethylethyl)-3-methyl-
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Record name 3-tert-Butyltoluene
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Record name Benzene, 1-(1,1-dimethylethyl)-3-methyl-
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Record name 3-tert-Butyltoluene
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Synthesis routes and methods

Procedure details

To NH3 (liquid, 1000 mL) was added a solution of 2-tert-butyl-4-methylphenyl diethyl phosphate (60 g, crude from last step, about 0.2 mol) in Et2O (anhydrous, 500 mL) at −78° C. under N2 atmosphere. Lithium metal was added to the solution in small pieces until the blue color persisted. The reaction mixture was stirred at −78° C. for 15 min and then was quenched with sat. NH4Cl until the mixture turned colorless. Liquid NH3 was evaporated and the residue was dissolved in water. The mixture was extracted with Et2O (400 mL×2). The combined organics were dried over Na2SO4 and evaporated to give 1-tert-butyl-3-methylbenzene (contaminated with mineral oil) as a colorless oil (27 g, 91%), which was used directly in next step.
Name
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
D Mravec, P Zavadan, A Kaszonyi, J Joffre… - Applied Catalysis A …, 2004 - Elsevier
… nm more easily than 3-tert-butyltoluene with higher value of kinetic diameter (0.65 nm) and energy barrier (3.6 kcal/mol). These results support the selective formation of 4-TBTO in the …
Number of citations: 62 www.sciencedirect.com
S Pai, U Gupta, S Chilukuri - Journal of Molecular Catalysis A: Chemical, 2007 - Elsevier
Vapour phase alkylation of toluene with tert-butyl alcohol was studied over the large pore zeolites Hβ, HY and HMCM-22. The influence of the acidity, reaction temperature, run duration, …
Number of citations: 30 www.sciencedirect.com
G Kostrab, D Mravec, M Bajus, I Janotka, Y Sugi… - Applied Catalysis A …, 2006 - Elsevier
… Secondary reactions involved in the alkylation reaction are dealkylation of tert-butyltoluenes and isomerisation of 4-tert-butyltoluene to more stable 3-tert-butyltoluene. The positive …
Number of citations: 34 www.sciencedirect.com
Y Wang, H Song, H Song, X Sun… - Progress in Reaction …, 2016 - journals.sagepub.com
… The main reaction products observed were 4-tert-butyltoluene and 3-tert-butyltoluene. 2-tert-Butyltoluene was completely absent in the product. A kinetic study of the reaction of toluene …
Number of citations: 6 journals.sagepub.com
Y Wang, H Song, X Sun - Chinese Journal of Catalysis, 2016 - Elsevier
… PTBT (kinetic diameter 0.58 nm) can easily diffuse through the narrowed pores of HPW/Hβ, but 3-tert-butyltoluene (kinetic diameter 0.65 nm) diffusion is restricted because of steric …
Number of citations: 18 www.sciencedirect.com
G Kostrab, D Mravec - Petroleum & Coal, 2004 - vurup.sk
… is a kinetic product and 3-tertbutyltoluene is more thermodynamically stable isomer than 4-… stable 3-tert-butyltoluene and by dealkylation with formation of toluene and isobutylene [5] . …
Number of citations: 1 www.vurup.sk
H Dong, L Shi - Industrial & engineering chemistry research, 2010 - ACS Publications
… The main products have been identified as 4-tert-butyltoluene and 3-tert-butyltoluene. The best result was obtained when temperature was 473 K, the space velocity was 4.0 h −1 , and …
Number of citations: 17 pubs.acs.org
Y Shen, S Yuan, L Fan, D Liu… - Bulletin of Chemical …, 2015 - ejournal2.undip.ac.id
… The carbocation further reacts with toluene in the presence of the catalyst to form 4-tert-butyltoluene (PTBT), 3-tertbutyltoluene (MTBT) and 2-tert-butyltoluene (OTBT). The formed MTBT …
Number of citations: 1 ejournal2.undip.ac.id
IA Nesterov, TN Nesterova, NN Vodenkova… - Petroleum …, 2008 - Springer
… For two compounds (tert-butylbenzene and 3-tert-butyltoluene), the measurements were made by two groups of authors. In this case, the divergence in the estimates is 1.8 kJ/mol for tert-…
Number of citations: 5 link.springer.com
G Kostrab, M Lovič, I Janotka, M Bajus… - Applied Catalysis A …, 2007 - Elsevier
… The reaction products have been identified as 4-tert-butyltoluene (4-TBTO) and 3-tert-butyltoluene (3-TBTO) in all cases. 2-tert-Butyltoluene was not present in the reaction products. …
Number of citations: 19 www.sciencedirect.com

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